molecular formula C9H11N5 B14381632 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine CAS No. 89989-70-8

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

Cat. No.: B14381632
CAS No.: 89989-70-8
M. Wt: 189.22 g/mol
InChI Key: IDBPPKVTXGPWSL-UHFFFAOYSA-N
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Description

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine is a heterocyclic compound that contains a tetrazole ring fused with a phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalhydrazide with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

89989-70-8

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

6-methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

InChI

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)9-10-12-13-14(9)11-6/h2-5H2,1H3

InChI Key

IDBPPKVTXGPWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=N2)C3=C1CCCC3

Origin of Product

United States

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